molecular formula C21H22N2O5 B2942605 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921790-07-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2942605
CAS RN: 921790-07-0
M. Wt: 382.416
InChI Key: QYSNDAISDNIJJN-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Compounds with complex structures are often studied for their pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (the biochemical and physiological effects of drugs and their mechanisms of action). For instance, research on the pharmacokinetic and pharmacodynamic profiles of novel compounds like BIA 2-093 in healthy volunteers provides essential data for understanding how similar compounds might behave in the human body (Almeida & Soares-da-Silva, 2003).

Therapeutic Applications and Safety Evaluation

The evaluation of therapeutic applications and safety profiles is a crucial area of research for compounds with complex chemical structures. Studies often assess the safety, tolerability, and potential therapeutic uses of these compounds. For example, investigations into the safety and tolerability of novel antiulcer compounds in humans after single oral doses provide valuable insights into the potential medical applications and safety considerations for similar complex compounds (Uckert, Kobayashi, & Maier-Lenz, 1989).

Metabolism and Interaction Studies

Research on how complex compounds are metabolized and their interactions with biological systems is vital for understanding their potential as therapeutic agents. The disposition and metabolism studies, such as those conducted on [14C]SB-649868, an orexin 1 and 2 receptor antagonist, help elucidate the metabolic pathways, excretion mechanisms, and potential interactions with other substances (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-4-23-15-10-14(6-8-16(15)26-11-21(2,3)20(23)25)22-19(24)13-5-7-17-18(9-13)28-12-27-17/h5-10H,4,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSNDAISDNIJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.